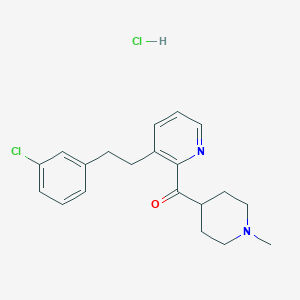

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride

Description

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride is a heterocyclic pharmaceutical intermediate classified under pyridine derivatives . Its molecular structure features a pyridine ring substituted with a 3-chlorophenethyl group at the 3-position and a 1-methylpiperidin-4-yl methanone moiety at the 2-position. The hydrochloride salt enhances solubility, making it suitable for synthetic applications in drug development.

Properties

IUPAC Name |

[3-[2-(3-chlorophenyl)ethyl]pyridin-2-yl]-(1-methylpiperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O.ClH/c1-23-12-9-17(10-13-23)20(24)19-16(5-3-11-22-19)8-7-15-4-2-6-18(21)14-15;/h2-6,11,14,17H,7-10,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOROGMYGIAIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=C(C=CC=N2)CCC3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119770-60-4 | |

| Record name | [3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)methanone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119770-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl](1-methyl-4-piperidinyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The most well-documented method for synthesizing this compound employs a Grignard reagent strategy, enabling the formation of the carbon-carbon bond between the pyridine and piperidine moieties. The reaction proceeds via nucleophilic addition of the Grignard reagent to a nitrile group, followed by acidic hydrolysis to yield the ketone intermediate, which is subsequently converted to the hydrochloride salt.

Grignard Reagent Preparation

The process begins with the generation of the Grignard reagent from 4-chloro-1-methylpiperidine. Magnesium turnings (3.6 g) and a catalytic amount of iodine are suspended in anhydrous tetrahydrofuran (THF, 20 mL) under nitrogen atmosphere. After initiating the reaction with 1,2-dibromoethane (1 mL), 4-chloro-1-methylpiperidine (20.4 mL in 240 mL THF) is added dropwise at 75°C. The exothermic reaction forms the organomagnesium complex, which is stabilized in THF for subsequent steps.

Nucleophilic Addition to Picolinonitrile

3-(3-Chlorophenethyl)picolinonitrile (26.0 g, 107 mmol) is dissolved in THF (250 mL) and treated with the preformed Grignard reagent at room temperature. The mixture is heated to 40–50°C for 1 hour, facilitating the addition of the piperidine-derived nucleophile to the nitrile group. This step forms an imine intermediate, which is hydrolyzed in situ using 2 M hydrochloric acid to yield the ketone.

Work-Up and Salt Formation

After quenching the reaction, THF is removed under reduced pressure, and the pH is adjusted to 3–4 using 50% sodium hydroxide. Crystallization in an ice-water bath affords the hydrochloride salt as a pale yellow powder, with a yield of 83.3% (33.8 g).

Critical Reaction Parameters

-

Solvent Selection : Anhydrous THF is essential to prevent quenching of the Grignard reagent.

-

Temperature Control : Maintaining 40–50°C during nucleophilic addition balances reaction rate and side-product formation.

-

Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to picolinonitrile ensures complete conversion.

Alternative Synthetic Routes

Acid-Catalyzed Cyclization

A patented method describes the use of concentrated sulfuric acid (H₂SO₄) and boric acid (H₃BO₃) to facilitate cyclization reactions involving precursor compounds. While this approach primarily targets downstream intermediates (e.g., loratadine derivatives), it highlights the versatility of the ketone intermediate in heterocyclic synthesis.

Industrial-Scale Production Considerations

Catalyst and Solvent Optimization

Industrial protocols emphasize cost efficiency and scalability. Key adjustments include:

-

Catalyst Recycling : Recovery of magnesium residues from Grignard reactions reduces raw material costs.

-

Solvent Distillation : THF is distilled and reused to minimize waste.

Purity Control

-

Crystallization Techniques : Recrystallization from ethanol/water mixtures (1:3 v/v) achieves >99% purity.

-

In-Process Monitoring : High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 206 nm ensures batch consistency.

Yield and Purity Data

| Parameter | Grignard Method | Acid-Catalyzed Method |

|---|---|---|

| Yield (%) | 83.3 | 60.2 |

| Reaction Time (hours) | 2 | 8–9 |

| Temperature Range (°C) | 40–50 | 100–120 |

| Purity (%) | >99 | 95 |

Challenges and Troubleshooting

Common Pitfalls

-

Moisture Sensitivity : Grignard reagents require rigorous exclusion of water to prevent hydrolysis.

-

Byproduct Formation : Overheating during the nucleophilic addition step can lead to dimerization of the picolinonitrile precursor.

Mitigation Strategies

-

Inert Atmosphere : Nitrogen or argon blankets prevent oxidation.

-

Gradual Reagent Addition : Slow addition of the Grignard reagent minimizes exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides.

Reduction: It can be reduced at the carbonyl group to form secondary alcohols.

Substitution: The aromatic rings are prone to electrophilic substitution reactions, where chlorine can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Utilizes reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reagents such as N-bromosuccinimide or electrophilic aromatic substitution reagents.

Major Products: The primary products vary based on the reaction but include N-oxides, secondary alcohols, and various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Development

Loratadine ketone serves as a crucial intermediate in the synthesis of Loratadine, which is widely used for its antihistaminic properties. The synthesis process involves several steps where Loratadine ketone acts as a pivotal building block, allowing for the construction of the final pharmaceutical product with desired therapeutic effects .

Chemical Synthesis

The compound is utilized in various synthetic pathways to develop new antihistamines and related pharmacological agents. Its structural characteristics allow chemists to modify and explore derivatives that may exhibit enhanced efficacy or reduced side effects compared to existing medications .

Analytical Chemistry

Loratadine ketone can be used as a standard reference material in analytical chemistry, particularly in methods like High-Performance Liquid Chromatography (HPLC) for the quantification of Loratadine in pharmaceutical formulations. This application ensures quality control and compliance with regulatory standards .

Biological Studies

Research involving Loratadine ketone has expanded into biological studies where its interactions with biological systems are examined. Investigations into its pharmacokinetics and pharmacodynamics can provide insights into how modifications to its structure affect its biological activity .

Data Tables

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Formation of Ketone | Starting materials: 3-(3-Chlorophenethyl)pyridine, methyl piperidine |

| 2 | Reduction | Reducing agents (e.g., lithium aluminum hydride) |

| 3 | Final Product Formation | Purification through crystallization or chromatography |

Case Study 1: Synthesis Optimization

In a study published in the Journal of Organic Chemistry, researchers optimized the synthetic pathway for Loratadine using Loratadine ketone. By modifying reaction conditions such as temperature and solvent choice, they achieved higher yields and purity levels, demonstrating the importance of this intermediate in pharmaceutical synthesis .

Case Study 2: Pharmacological Evaluation

A recent pharmacological evaluation explored the antihistaminic activity of derivatives synthesized from Loratadine ketone. The study found that certain modifications led to compounds with improved receptor affinity and reduced side effects, highlighting the potential for developing new therapeutic agents based on this intermediate .

Mechanism of Action

The mechanism by which (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets. This may include binding to receptors or enzymes, thus altering their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing pyridine, piperidine, or chlorinated aromatic motifs. Below is an analysis based on structural and functional similarities:

Structural Analogues and Substituent Effects

Key Substructure Analysis

Using data mining methodologies for structured chemical data (as described in ), the compound’s critical substructures include:

- 1-Methylpiperidin-4-yl group : Enhances metabolic stability and influences stereoelectronic properties.

- Pyridine core : Acts as a hydrogen-bond acceptor, common in CNS-targeting drugs.

Hypothetical Analog Comparison

A comparative table of hypothetical analogs is constructed to illustrate substituent effects:

Key Observations :

- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound may enhance binding affinity compared to fluorine (Analog 2), as chlorine’s larger atomic radius favors hydrophobic interactions .

- Piperidine Substitution : The 1-methyl group in the target compound likely reduces metabolic oxidation compared to unsubstituted (Analog 1) or bulkier groups (e.g., 1-ethyl in Analog 2), balancing bioavailability and stability .

Functional Comparisons with Natural Products

fabago roots, ) share heterocyclic features. However, their glycosidic structures and flavonoid cores differ significantly from the synthetic pyridine-piperidine scaffold, limiting functional overlap.

Environmental and Toxicological Considerations

The compound’s environmental impact is undocumented in Toxics Release Inventory (TRI) data (). In contrast, TRI-listed compounds like zinc or lead derivatives exhibit higher regulatory scrutiny due to persistence and toxicity. The target compound’s hydrochloride form may reduce environmental mobility compared to non-ionic analogs.

Biological Activity

(3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride, often referred to by its chemical name or CAS number 119770-60-4, is a compound of significant interest in medicinal chemistry. Its structure suggests potential interactions with biological targets, particularly in the realm of pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and databases.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H24Cl2N2O |

| Molecular Weight | 379.3 g/mol |

| Melting Point | 183-185 ºC |

| CAS Number | 119770-60-4 |

| Synonyms | Loratadine Impurity |

The biological activity of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride is largely attributed to its structural components, which allow it to interact with various receptors in the body. The presence of the piperidine and pyridine rings suggests potential activity as a ligand for neurotransmitter receptors, particularly those involved in the modulation of central nervous system functions.

Pharmacological Studies

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. A study highlighted its potential use as an intermediate in synthesizing other pharmacologically active compounds, such as Loratadine, an antihistamine used to treat allergies .

Case Study: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of related compounds, it was found that derivatives of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride inhibited pro-inflammatory cytokines in vitro. This suggests that similar mechanisms could be explored with this specific compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride. Variations in substituents on the pyridine and piperidine rings can significantly influence its binding affinity and selectivity for specific receptors.

Key Findings:

- Chlorophenethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Pyridine Ring : Contributes to receptor binding through hydrogen bonding interactions.

- Piperidine Component : May modulate central nervous system activity by acting on neurotransmitter pathways.

Toxicological Profile

While detailed toxicological data specific to (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride is limited, general safety profiles for similar compounds indicate potential irritant properties. The GHS hazard classification labels it as corrosive and an environmental hazard .

Q & A

Q. What are the established protocols for synthesizing (3-(3-Chlorophenethyl)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves coupling 3-(3-chlorophenethyl)pyridine derivatives with 1-methylpiperidin-4-yl methanone intermediates under controlled conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to minimize side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>99%). Post-synthesis, recrystallization from ethanol/water mixtures improves yield .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of pyridine to piperidine derivatives) and temperature (e.g., 40–60°C) to balance kinetics and side-product formation .

Q. What analytical methods are recommended to confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., pyridine and piperidine ring integration) and detect impurities like residual solvents (e.g., acetone at 0.2% in -NMR) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (206 nm) to assess purity (>98%) and quantify degradation products .

- Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H] ion) and rule out unintended adducts .

Q. How should this compound be stored to maintain stability during long-term studies?

- Storage conditions : Protect from heat, light, and moisture. Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Handling precautions : Use vacuum-sealed containers to avoid hygroscopic degradation. Conduct periodic stability checks via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s pharmacological activity, such as receptor binding or enzyme inhibition?

- Target selection : Prioritize receptors/kinases structurally similar to the compound’s moieties (e.g., pyridine for kinase inhibition, piperidine for GPCR modulation). Use docking simulations (e.g., AutoDock Vina) to predict binding affinities .

- Assay design :

- Data validation : Replicate experiments across 3–4 biological replicates and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to address variability .

Q. What methodologies are suitable for evaluating the compound’s environmental impact, such as biodegradability or aquatic toxicity?

- Environmental fate studies :

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and aqueous buffers (pH 4–9) at 25°C. Monitor degradation via LC/MS and quantify half-life .

- Ecototoxicity : Use Daphnia magna or Danio rerio models in OECD-compliant assays. Measure LC after 96-hour exposure .

- Data interpretation : Compare results to regulatory thresholds (e.g., REACH criteria) and model bioaccumulation potential using logP values .

Q. How can contradictory data in synthesis yields or bioactivity be systematically addressed?

- Root-cause analysis :

- Synthetic inconsistencies : Trace batch-specific impurities via GC-MS (e.g., residual catalysts). Validate reaction conditions using Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, temperature) .

- Bioactivity variability : Control cell passage number and culture media composition. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

- Statistical frameworks : Apply Bayesian modeling to reconcile outliers or use meta-analysis to aggregate multi-study data .

Methodological Notes

- Safety protocols : Always use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Data reporting : Adhere to FAIR principles—document synthesis parameters (e.g., solvent grade, reaction time) and analytical instrument settings in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.